An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
An In-Depth Technical Guide to Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, and synthesis of the synthetic somatostatin analog, Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11). This peptide is a potent agonist for all five human somatostatin receptor subtypes (sst1-5) and is utilized in cancer research.
Molecular Structure and Properties
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a cyclic octapeptide with the amino acid sequence: Tyr-cyclo[(D-Dab)-Arg-Phe-Phe-(D-Trp)-Lys-Thr-Phe]. The cyclization is formed via an amide bond between the N-terminal Tyrosine and the C-terminal Phenylalanine. The incorporation of D-amino acids (D-Dab and D-Trp) enhances the peptide's stability against enzymatic degradation, a common strategy in the design of peptide-based therapeutics.
Chemical Structure:
Caption: 2D representation of the cyclic structure of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11).
Molecular Formula: C_{67}H_{86}N_{16}O_{11} Molecular Weight: 1339.5 g/mol CAS Number: 496849-46-8
Synthesis
The synthesis of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is achieved through solid-phase peptide synthesis (SPPS), followed by cyclization in solution.
Experimental Protocol: Solid-Phase Peptide Synthesis
A detailed, step-by-step protocol for the solid-phase synthesis of the linear peptide precursor is outlined below. This protocol is a representative example and may require optimization based on the specific laboratory setup and reagents.
Materials:
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Fmoc-Phe-Wang resin
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Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Dab(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Activation base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
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Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Workflow:
Caption: General workflow for the solid-phase synthesis of the linear peptide precursor.
Procedure:
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Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amine.
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Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
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Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
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Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
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Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
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Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours.
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Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Experimental Protocol: Cyclization
Materials:
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Crude linear peptide
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Cyclization reagents: DPPA (Diphenylphosphoryl azide), HOBt, DIPEA
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Solvent: DMF
Procedure:
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Dissolve the crude linear peptide in DMF at a high dilution (approximately 0.1 mM) to favor intramolecular cyclization.
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Add DPPA (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the peptide solution.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by HPLC.
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Remove the solvent under reduced pressure.
Purification and Characterization
Purification:
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Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
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A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
Characterization:
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Confirm the purity of the final product by analytical RP-HPLC.
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Verify the molecular weight of the cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biological Activity and Signaling Pathways
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is a high-affinity agonist for all five somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). In AtT-20 mouse anterior pituitary tumor cells, which predominantly express sst2 and sst5 receptors, this analog exhibits a higher binding affinity than both native somatostatin-14 and the widely used analog, octreotide.[1]
Signaling Pathway:
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA) and modulation of downstream cellular processes, including hormone secretion and cell proliferation.
